molecular formula C44H57NOP2S B13651964 (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13651964
M. Wt: 709.9 g/mol
InChI Key: XSDPPDJFPHPYKM-WGNLRJCQSA-N
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Description

®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. Compounds of this nature are often used in various fields of chemistry and industry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic synthesis. The process may include:

    Formation of the phosphanyl groups:

    Attachment of the sulfinamide group:

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl groups.

    Reduction: Reduction reactions may target the sulfinamide group.

    Substitution: The phenyl and ethyl groups may undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of other complex molecules.

Biology

    Biochemical studies: The compound may be used to study enzyme interactions and protein binding.

Medicine

    Drug development: It may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl and sulfinamide groups may play key roles in these interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound used in many catalytic reactions.

    Adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique structural properties.

Uniqueness

®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups, which confer specific reactivity and binding properties not found in simpler compounds.

Properties

Molecular Formula

C44H57NOP2S

Molecular Weight

709.9 g/mol

IUPAC Name

N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C44H57NOP2S/c1-42(2,3)49(46)45-40(30-47(37-12-6-4-7-13-37)38-14-8-5-9-15-38)39-16-10-11-17-41(39)48(43-24-31-18-32(25-43)20-33(19-31)26-43)44-27-34-21-35(28-44)23-36(22-34)29-44/h4-17,31-36,40,45H,18-30H2,1-3H3/t31?,32?,33?,34?,35?,36?,40-,43?,44?,48?,49?/m1/s1

InChI Key

XSDPPDJFPHPYKM-WGNLRJCQSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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